Cas no 1289152-71-1 (5-bromo-N-(2-methoxyethyl)pyridin-3-amine)

5-bromo-N-(2-methoxyethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 5-bromo-N-(2-methoxyethyl)pyridin-3-amine
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- MDL: MFCD26797476
- インチ: 1S/C8H11BrN2O/c1-12-3-2-11-8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
- InChIKey: CBRBUUPKQHHSQN-UHFFFAOYSA-N
- SMILES: C1=NC=C(Br)C=C1NCCOC
5-bromo-N-(2-methoxyethyl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208812-0.1g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 0.1g |
$149.0 | 2023-09-16 | |
Enamine | EN300-208812-0.5g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 0.5g |
$334.0 | 2023-09-16 | |
Enamine | EN300-208812-0.25g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 0.25g |
$212.0 | 2023-09-16 | |
Chemenu | CM448659-250mg |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Chemenu | CM448659-1g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95%+ | 1g |
$*** | 2023-03-29 | |
A2B Chem LLC | AW06040-2.5g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 2.5g |
$918.00 | 2024-04-20 | |
1PlusChem | 1P01BAT4-100mg |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 100mg |
$201.00 | 2025-03-19 | |
1PlusChem | 1P01BAT4-500mg |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 500mg |
$407.00 | 2025-03-19 | |
1PlusChem | 1P01BAT4-10g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 10g |
$2339.00 | 2023-12-25 | |
A2B Chem LLC | AW06040-1g |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine |
1289152-71-1 | 95% | 1g |
$486.00 | 2024-04-20 |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
5-bromo-N-(2-methoxyethyl)pyridin-3-amineに関する追加情報
Comprehensive Overview of 5-bromo-N-(2-methoxyethyl)pyridin-3-amine (CAS No. 1289152-71-1)
5-bromo-N-(2-methoxyethyl)pyridin-3-amine, with the CAS number 1289152-71-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative is characterized by its unique molecular structure, which combines a pyridine ring with a methoxyethylamine substituent. The presence of the bromo group at the 5-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the demand for 5-bromo-N-(2-methoxyethyl)pyridin-3-amine has surged due to its potential applications in drug discovery. Researchers are particularly interested in its role as a building block for kinase inhibitors, which are pivotal in treating various diseases. The compound's ability to act as a ligand or scaffold in medicinal chemistry has made it a subject of numerous studies, especially in the context of targeted therapies and precision medicine.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-bromo-N-(2-methoxyethyl)pyridin-3-amine?" The synthesis typically involves the bromination of 3-aminopyridine followed by a nucleophilic substitution reaction with 2-methoxyethylamine. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have also been explored to improve yield and purity.
The compound's physicochemical properties are another area of interest. With a molecular weight of 231.09 g/mol, 5-bromo-N-(2-methoxyethyl)pyridin-3-amine exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its melting point and stability under various conditions are critical parameters for researchers optimizing its use in industrial applications.
From an SEO perspective, keywords such as "5-bromo-N-(2-methoxyethyl)pyridin-3-amine supplier", "CAS 1289152-71-1 price", and "brominated pyridine derivatives" are highly relevant. These terms reflect the growing commercial interest in the compound, particularly among pharmaceutical manufacturers and research laboratories. Additionally, the rise of AI-driven drug discovery has further amplified the need for high-quality, well-characterized intermediates like this one.
Environmental and sustainability considerations are also becoming increasingly important. Researchers are exploring green chemistry approaches to synthesize 5-bromo-N-(2-methoxyethyl)pyridin-3-amine with minimal waste and energy consumption. This aligns with the broader trend of eco-friendly synthesis in the chemical industry, which is a hot topic among academics and industry professionals alike.
In conclusion, 5-bromo-N-(2-methoxyethyl)pyridin-3-amine (CAS No. 1289152-71-1) is a versatile and highly sought-after compound in modern chemistry. Its applications span from drug development to material science, and its synthesis and properties continue to be areas of active research. As the demand for specialty chemicals grows, this compound is poised to play an even more significant role in advancing scientific and industrial innovation.
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